molecular formula C9H13Cl B14608166 1-Chloro-2-methyloct-2-en-6-yne CAS No. 58403-77-3

1-Chloro-2-methyloct-2-en-6-yne

Cat. No.: B14608166
CAS No.: 58403-77-3
M. Wt: 156.65 g/mol
InChI Key: YQCYQEVWDKDXNJ-UHFFFAOYSA-N
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Description

1-Chloro-2-methyloct-2-en-6-yne is an organic compound characterized by the presence of a chlorine atom, a methyl group, a double bond, and a triple bond within its carbon chain. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-methyloct-2-en-6-yne can be achieved through several methods. One common approach involves the chlorination of 2-methyloct-2-en-6-yne using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-methyloct-2-en-6-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the triple bond to a double bond or single bond, depending on the reaction conditions.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Hydroxide ions (OH⁻), amines (NH₂)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Alcohols, amines

Scientific Research Applications

1-Chloro-2-methyloct-2-en-6-yne has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyloct-2-en-6-yne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorine atom, double bond, and triple bond, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methylbut-2-en-6-yne
  • 1-Chloro-2-methylhex-2-en-6-yne
  • 1-Chloro-2-methylhept-2-en-6-yne

Uniqueness

1-Chloro-2-methyloct-2-en-6-yne is unique due to its specific carbon chain length and the position of the chlorine atom, double bond, and triple bond

Properties

CAS No.

58403-77-3

Molecular Formula

C9H13Cl

Molecular Weight

156.65 g/mol

IUPAC Name

1-chloro-2-methyloct-2-en-6-yne

InChI

InChI=1S/C9H13Cl/c1-3-4-5-6-7-9(2)8-10/h7H,5-6,8H2,1-2H3

InChI Key

YQCYQEVWDKDXNJ-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC=C(C)CCl

Origin of Product

United States

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